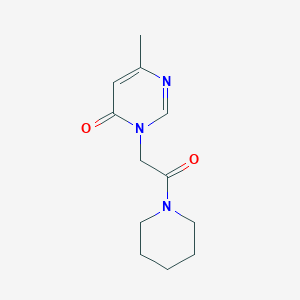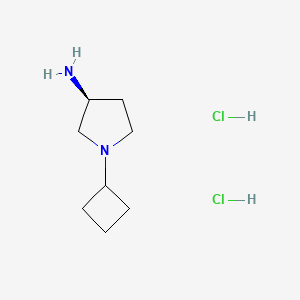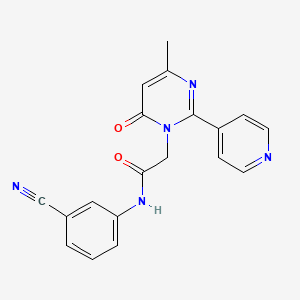![molecular formula C21H24N4O3S B2516842 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941969-13-7](/img/structure/B2516842.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a synthetic molecule with a complex structure.
- It contains a thiazolo[4,5-d]pyridazine core and an acetamide group.
- The presence of the tetrahydrofuran-2-yl substituent adds further complexity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
- Detailed synthetic pathways would require reviewing relevant literature.
Molecular Structure Analysis
- The molecular formula is C~17~H~18~N~4~O~3~S.
- The compound contains a thiazolo[4,5-d]pyridazine ring system.
- The 4-ethylphenyl group and the tetrahydrofuran-2-yl substituent are attached to the core structure.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining its reactivity with various reagents.
- Literature sources may provide insights into its behavior under different conditions.
Physical And Chemical Properties Analysis
- Experimental data (density, boiling point, solubility, etc.) would be necessary for a comprehensive analysis.
- Predicted properties indicate moderate hydrophobicity and stability.
Scientific Research Applications
Synthetic Applications
Research on compounds with similar structures has focused on developing novel synthetic pathways for heterocyclic compounds. For example, the work by E. A. E. Rady and M. Barsy (2006) outlines a facile synthesis approach for creating pyridine, pyridazine, and other heterocyclic derivatives. These methods are crucial for generating compounds with potential applications in drug development and material science (E. A. E. Rady & M. Barsy, 2006).
Biological Activities
Studies on related compounds also explore their biological activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed for their antioxidant activities. This research, including work by K. Chkirate et al. (2019), demonstrates the potential of such compounds in developing new antioxidant agents, highlighting the importance of structural features in modulating biological activities (K. Chkirate et al., 2019).
Material Science Applications
Additionally, the structural motifs found in compounds like 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be essential for material science applications. Research into the synthesis and characterization of heterocycles incorporating thiadiazole moieties, as conducted by A. Fadda et al. (2017), points towards the use of these compounds in developing new materials with specific properties, such as insecticidal activities (A. Fadda et al., 2017).
Safety And Hazards
- Safety data would depend on experimental studies.
- The compound’s toxicity, stability, and potential hazards should be investigated.
Future Directions
- Research avenues could include:
- Biological studies to explore potential therapeutic applications.
- Structural modifications to enhance activity or reduce toxicity.
- Investigation of its interactions with relevant proteins.
properties
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h6-9,16H,3-5,10-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFUSQTRGRJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)


